molecular formula C9H12N2O2 B169076 ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 133261-06-0

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No. B169076
CAS RN: 133261-06-0
M. Wt: 180.2 g/mol
InChI Key: KGGGSOGFJKVURE-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate and its derivatives has been reported in the literature . In one method, diethyl oxalate reacts with acetophenone derivatives in the presence of sodium ethoxide to form substituted ethyl-2,4-dioxo-4-phenyl butanoate derivatives. These are then reacted with hydrazine hydrate in glacial acetic acid to yield the desired ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is 1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) . The canonical SMILES structure is CCOC(=O)C1=NNC(=C1)C2CC2 .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate are not detailed in the search results, pyrazole derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a powder . It has a molecular weight of 180.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 180.089877630 g/mol .

Scientific Research Applications

Research Chemical

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a useful research chemical . It is used in various research applications and can be purchased in bulk quantities for extensive studies .

Pharmaceutical Testing

This compound is used in pharmaceutical testing . It serves as a reference standard for accurate results, ensuring the reliability of the tests .

Anti-Inflammatory Agents

One of the significant applications of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is its use in the synthesis of novel pyrazole derivatives as anti-inflammatory agents . These derivatives are designed to mitigate the side effects, mainly gastric irritation and gastric ulceration, associated with non-steroidal anti-inflammatory drugs .

Antibacterial Properties

The pyrazole scaffold, which includes ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, exhibits noteworthy antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs .

Anti-Cancer Applications

Compounds with the pyrazole scaffold, including ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, have shown anti-cancer properties . This opens up possibilities for its use in cancer research and the development of new cancer therapies .

Analgesic Properties

The pyrazole scaffold has demonstrated analgesic properties . Therefore, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate could potentially be used in the development of new pain relief medications .

Anticonvulsant Properties

Compounds with the pyrazole scaffold, including ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, have shown anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other seizure disorders .

Herbicidal Applications

The pyrazole scaffold has herbicidal properties . Therefore, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate could potentially be used in the development of new herbicides .

Safety and Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . Specific hazard and precautionary statements were not found in the search results.

Future Directions

While specific future directions for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate are not mentioned in the search results, the synthesis and study of pyrazole derivatives is an active area of research due to their potential biological activities .

properties

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGSOGFJKVURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429022
Record name ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

CAS RN

133261-06-0
Record name ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
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